5-Chloro-2-ethyl-4-hydroxybenzaldehyde
Description
5-Chloro-2-ethyl-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative characterized by a chloro (-Cl) group at position 5, an ethyl (-C₂H₅) group at position 2, and a hydroxyl (-OH) group at position 4 on the aromatic ring. This compound’s structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group and increased steric bulk from the ethyl substituent.
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-chloro-2-ethyl-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-4-9(12)8(10)3-7(6)5-11/h3-5,12H,2H2,1H3 |
InChI Key |
CAZDVISMEBGGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C=O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical parameters for 5-Chloro-2-ethyl-4-hydroxybenzaldehyde and its analogs, based on substituent variations and data from the evidence:
Key Observations:
The hydroxyl group at position 4 enhances hydrogen-bonding capacity, improving solubility in polar solvents relative to 5-Chloro-2-methoxybenzaldehyde .
Acidity and Solubility: Compounds with dual hydroxyl groups (e.g., 5-Chloro-2,4-dihydroxybenzaldehyde) exhibit lower pKa values (~7.2) compared to mono-hydroxylated analogs (pKa ~8.5), making them more acidic and water-soluble .
Applications in Synthesis :
- 5-Chloro-2-hydroxybenzaldehyde derivatives are widely used as ligands in metal-organic frameworks (MOFs) and catalysts due to their chelating -OH and -CHO groups . The ethyl substituent in this compound may improve ligand stability in hydrophobic environments .
Research Findings and Limitations
- Crystallographic Data : Structural analogs like 5-Chloro-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone have been characterized via single-crystal X-ray diffraction (space group $ P2_1/c $, $ R $ factor = 0.029), confirming planar geometry and intermolecular hydrogen bonding . Similar methods (e.g., SHELX, ORTEP-3) could elucidate the target compound’s crystal structure .
- Synthetic Challenges : The ethyl group’s bulk may complicate purification, as seen in methyl-substituted analogs requiring advanced chromatographic techniques .
- Safety Considerations : While direct toxicity data are unavailable, structurally related benzaldehydes (e.g., 5-chloro-2,4-dihydroxybenzamide) require precautions against inhalation and skin contact .
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